2,2'-Sulfanediylbis(6-bromopyridine)
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Overview
Description
Bis(6-bromopyridin-2-yl)sulfane: is an organosulfur compound with the molecular formula C10H6Br2N2S It consists of two 6-bromopyridin-2-yl groups connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-2-yl)sulfane typically involves the reaction of 6-bromopyridine-2-thiol with a suitable halogenating agent. One common method is the reaction of 6-bromopyridine-2-thiol with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C5H3BrNSH+Br2→C10H6Br2N2S+2HBr
Industrial Production Methods: Industrial production of Bis(6-bromopyridin-2-yl)sulfane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(6-bromopyridin-2-yl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(6-bromopyridin-2-yl)sulfane is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology and Medicine: In medicinal chemistry, Bis(6-bromopyridin-2-yl)sulfane is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties. It can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of Bis(6-bromopyridin-2-yl)sulfane depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- Bis(6-chloropyridin-2-yl)sulfane
- Bis(6-fluoropyridin-2-yl)sulfane
- Bis(6-iodopyridin-2-yl)sulfane
Comparison: Bis(6-bromopyridin-2-yl)sulfane is unique due to the presence of bromine atoms, which can influence its reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications.
Biological Activity
2,2'-Sulfanediylbis(6-bromopyridine) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10Br2N2S
- Molecular Weight : 364.19 g/mol
- IUPAC Name : 2,2'-sulfanediylbis(6-bromopyridine)
The compound features two brominated pyridine rings linked by a sulfonyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that 2,2'-sulfanediylbis(6-bromopyridine) exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth.
- Anticancer Properties : Studies suggest potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
The biological activity of 2,2'-sulfanediylbis(6-bromopyridine) can be attributed to several mechanisms:
- Receptor Binding : The bromine substituents may enhance binding affinity to target receptors, modulating their activity.
- Enzyme Interaction : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various compounds, 2,2'-sulfanediylbis(6-bromopyridine) demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data suggests that the compound possesses moderate antibacterial activity, warranting further investigation into its mechanism and efficacy.
Anticancer Activity
The anticancer potential of the compound was evaluated in vitro against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated a dose-dependent cytotoxic effect.
Cell Line | IC50 (μM) |
---|---|
A549 | 15 |
MCF-7 | 20 |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Research Findings
Recent research has focused on optimizing the synthesis of 2,2'-sulfanediylbis(6-bromopyridine) to improve yield and purity. Advanced catalytic methods have been employed to facilitate efficient production.
Moreover, studies investigating the structure-activity relationship (SAR) have identified key functional groups that enhance biological activity. The presence of halogens like bromine is noted to play a crucial role in increasing lipophilicity and bioavailability.
Properties
CAS No. |
142802-48-0 |
---|---|
Molecular Formula |
C10H6Br2N2S |
Molecular Weight |
346.04 g/mol |
IUPAC Name |
2-bromo-6-(6-bromopyridin-2-yl)sulfanylpyridine |
InChI |
InChI=1S/C10H6Br2N2S/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H |
InChI Key |
HXEHARRNBJUWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)SC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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